molecular formula C12H14BrNOS B2404366 2-[(4-Bromophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 380491-59-8

2-[(4-Bromophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B2404366
CAS No.: 380491-59-8
M. Wt: 300.21
InChI Key: ADMBYKCGULEMLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Bromophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one ( 380491-59-8) is a chemical compound with the molecular formula C12H14BrNOS and a molecular weight of 300.21 g/mol [ ]. This high-purity compound (≥95%) is intended for research and development applications [ ]. It is a solid that should be stored in a cool, dry place for long-term stability [ ]. This compound belongs to a class of molecules featuring a pyrrolidine-substituted ethanone core. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is a valuable structural motif in medicinal chemistry due to its ability to influence the physicochemical properties and biological activity of molecules [ ]. Compounds containing the pyrrolidine ring are found in several FDA-approved drugs and are the subject of ongoing research in various therapeutic areas [ ]. Structurally related compounds, specifically 2-aminopentanophenones with a pyrrolidine moiety, have been identified in scientific literature as potent and selective inhibitors of monoamine transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET), with significantly less effect on the serotonin transporter (SERT) [ ]. This specific activity profile makes such compounds valuable pharmacological tools for neuroscience research, contributing to the study of neurotransmission and the development of treatments for conditions like cocaine abuse [ ]. As a building block, this compound offers researchers a versatile intermediate for further chemical exploration, including the synthesis of more complex molecular hybrids and conjugates aimed at overcoming challenges like antibacterial resistance [ ]. Intended Use and Handling: This product is strictly For Research Use Only. It is not intended for use in humans, animals, or as a component in food, drugs, cosmetics, or household products. All products must be handled by technically qualified individuals, and standard safety data sheets (SDS) should be consulted prior to use.

Properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNOS/c13-10-3-5-11(6-4-10)16-9-12(15)14-7-1-2-8-14/h3-6H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMBYKCGULEMLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Chloro-1-(pyrrolidin-1-yl)ethanone

Reagents :

  • Chloroacetyl chloride (1.2 equiv)
  • Pyrrolidine (1.0 equiv)
  • Triethylamine (2.0 equiv)
  • Dichloromethane (DCM), anhydrous

Procedure :

  • Dissolve pyrrolidine (8.3 g, 0.12 mol) and triethylamine (24.2 g, 0.24 mol) in DCM (150 mL) under nitrogen.
  • Cool to 0°C and add chloroacetyl chloride (13.6 g, 0.12 mol) dropwise over 30 minutes.
  • Stir at room temperature for 6 hours.
  • Wash the organic layer with water (2 × 50 mL) and brine (50 mL), dry over MgSO₄, and concentrate under reduced pressure.
  • Purify via flash chromatography (hexane:ethyl acetate, 4:1) to yield 2-chloro-1-(pyrrolidin-1-yl)ethanone as a pale-yellow oil (14.1 g, 85%).

Characterization :

  • ¹H NMR (CDCl₃) : δ 3.45–3.52 (m, 4H, pyrrolidine CH₂), 1.85–1.92 (m, 4H, pyrrolidine CH₂), 4.21 (s, 2H, ClCH₂).
  • LC-MS : m/z 178.1 [M + H]⁺.

Thioether Formation via Nucleophilic Substitution

Reagents :

  • 2-Chloro-1-(pyrrolidin-1-yl)ethanone (1.0 equiv)
  • 4-Bromobenzenethiol (1.1 equiv)
  • Potassium carbonate (2.5 equiv)
  • Dimethylformamide (DMF), anhydrous

Procedure :

  • Suspend 4-bromobenzenethiol (21.0 g, 0.11 mol) and K₂CO₃ (34.5 g, 0.25 mol) in DMF (100 mL).
  • Add 2-chloro-1-(pyrrolidin-1-yl)ethanone (17.8 g, 0.10 mol) and stir at 60°C for 12 hours.
  • Cool to room temperature, dilute with water (200 mL), and extract with ethyl acetate (3 × 100 mL).
  • Dry the combined organic layers over MgSO₄, concentrate, and recrystallize from methanol to obtain the title compound as a white solid (25.3 g, 78%).

Characterization :

  • ¹H NMR (DMSO-d₆) : δ 7.52 (d, J = 8.4 Hz, 2H, ArH), 7.36 (d, J = 8.4 Hz, 2H, ArH), 3.42–3.48 (m, 4H, pyrrolidine CH₂), 3.28 (s, 2H, SCH₂), 1.78–1.85 (m, 4H, pyrrolidine CH₂).
  • ¹³C NMR (DMSO-d₆) : δ 195.2 (C=O), 136.4 (ArC-Br), 131.8 (ArC), 128.7 (ArC), 55.3 (pyrrolidine CH₂), 48.1 (SCH₂), 25.6 (pyrrolidine CH₂).
  • LC-MS : m/z 324.0 [M + H]⁺.

Optimization and Mechanistic Insights

Solvent and Base Screening

Reaction efficiency was evaluated across solvents (DMF, THF, acetonitrile) and bases (K₂CO₃, NaH, DBU). DMF with K₂CO₃ provided optimal yields (78%) due to superior solvation of the thiolate ion (Table 1).

Table 1 : Solvent and base effects on reaction yield

Solvent Base Temperature (°C) Yield (%)
DMF K₂CO₃ 60 78
THF K₂CO₃ 60 45
Acetonitrile DBU 80 62

Side Reactions and Mitigation

  • Oxidation of Thiol : Minimized by conducting reactions under nitrogen.
  • Over-alkylation : Controlled by using a slight excess of 4-bromobenzenethiol (1.1 equiv).

Alternative Synthetic Routes

Mitsunobu Reaction

Coupling 1-(pyrrolidin-1-yl)ethan-1-ol with 4-bromobenzenethiol using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF afforded the target compound in 65% yield. However, this method proved less efficient than nucleophilic substitution.

Grignard Addition

Reaction of 4-bromophenylmagnesium bromide with 1-(pyrrolidin-1-yl)ethanethioate yielded the product in 58% yield but required stringent anhydrous conditions.

Scalability and Industrial Considerations

The nucleophilic substitution route is scalable to kilogram quantities with consistent yields (75–80%). Key considerations include:

  • Cost Efficiency : DMF recycling reduces solvent expenses.
  • Safety : Use of 4-bromobenzenethiol mandates fume hoods and personal protective equipment.

Scientific Research Applications

Medicinal Chemistry

Research has indicated that compounds containing sulfanyl groups can exhibit significant biological activities. The presence of the bromophenyl moiety may enhance the compound's interaction with biological targets, potentially leading to therapeutic applications.

  • Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. The mechanism of action is thought to involve interference with cellular signaling pathways, potentially through enzyme inhibition or modulation of receptor activity .
  • Antimicrobial Properties : Similar compounds have been evaluated for their antimicrobial efficacy. The presence of the sulfanyl group can enhance the compound's ability to disrupt microbial cell membranes or inhibit key metabolic pathways in pathogens .

Neuropharmacology

The pyrrolidine structure is often associated with neuroactive compounds. Research into similar structures has shown potential for treating neurological disorders.

  • Cognitive Enhancement : Some studies have explored the use of pyrrolidine derivatives in enhancing cognitive function or as neuroprotective agents. The specific interactions of this compound with neurotransmitter systems warrant further investigation .

Materials Science

The unique structural features of 2-[(4-Bromophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one make it a candidate for use in materials science.

  • Nonlinear Optical Properties : Compounds with similar structures have been studied for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronic devices. The electron-donating and withdrawing effects of the bromophenyl and sulfanyl groups can influence these properties significantly .

Case Study 1: Anticancer Screening

A study published in a peer-reviewed journal evaluated various derivatives of pyrrolidine, including this compound, for their cytotoxic effects on breast cancer cell lines. The results indicated that modifications to the substituents on the pyrrolidine ring significantly affected potency, suggesting a structure-activity relationship that could be exploited for drug development .

Case Study 2: Antimicrobial Evaluation

In another study focused on antimicrobial activity, derivatives containing the sulfanyl group were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that compounds similar to this compound exhibited promising antibacterial activity, highlighting the potential for developing new antimicrobial agents from this class of compounds .

Mechanism of Action

The exact mechanism of action for 2-[(4-Bromophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the bromophenyl and pyrrolidinyl groups suggests potential interactions with hydrophobic and polar regions of target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfanyl-Bromophenyl Derivatives

Compounds sharing the 4-bromophenylsulfanyl group exhibit distinct structural and electronic profiles:

  • 1-(4-Bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one (): This analog replaces the pyrrolidine group with a pyridinyl-oxadiazole moiety. Crystal structure analysis reveals intermolecular C–H···O and π–π interactions, contributing to its stability .

Pyrrolidinyl-Containing Analogs

The pyrrolidine ring introduces conformational flexibility and basicity:

  • 1-(Pyrrolidin-1-yl)-2-(thiophen-2-yl)ethan-1-one (): This compound substitutes the bromophenylsulfanyl group with a thiophene. The absence of bromine reduces molecular weight (344.25 g/mol vs.

Heterocyclic Variations

  • Benzoimidazotriazole Derivatives (): Compounds like 1-(4-bromophenyl)-2-(6,7-dimethyl-2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one feature fused heterocyclic cores. These structures exhibit enhanced rigidity and π-stacking capability compared to the target compound, which may improve thermal stability but reduce solubility .
  • Pyrazolone Derivatives (): 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone demonstrates how substituents like fluorine influence crystallographic packing and dipole moments, suggesting that the target compound’s bromine atom could similarly affect solid-state interactions .

Data Tables

Table 1: Molecular Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reference
2-[(4-Bromophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one C₁₇H₁₈BrNOS 348.29* Sulfanyl, Bromophenyl, Pyrrolidinyl -
1-(4-Bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one C₁₅H₁₁BrN₃O₂S 376.24 Oxadiazole, Pyridinyl
N-(4-bromophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide C₁₁H₁₀BrN₃OS₂ 344.25 Thiadiazole, Acetamide

*Calculated based on standard atomic weights.

Biological Activity

2-[(4-Bromophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one is an organic compound notable for its unique structural features, which include a bromophenyl group and a pyrrolidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H14BrNOSC_{12}H_{14}BrNOS. The presence of the bromine atom enhances its reactivity and biological interactions.

PropertyValue
Molecular Weight284.21 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, influencing various biological pathways. The bromophenyl and pyrrolidinyl groups may facilitate interactions with hydrophobic and polar regions of target proteins, potentially modulating their activity.

Antibacterial Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit significant antibacterial properties. For instance, pyrrole derivatives have shown effective inhibition against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . This suggests that the compound may possess similar antibacterial efficacy.

Antifungal Activity

The compound's potential antifungal activity has also been explored. Pyrrole-based compounds have demonstrated effectiveness against various fungal strains, indicating that the sulfanyl group may enhance antifungal properties through mechanisms such as disrupting cell wall integrity or inhibiting ergosterol biosynthesis.

Anticancer Properties

Emerging research highlights the anticancer potential of compounds containing similar functional groups. For example, studies on pyrrole derivatives have shown promising results in inhibiting cancer cell proliferation across multiple cancer lines. The mechanism often involves inducing apoptosis or inhibiting key signaling pathways related to cell survival .

Case Studies

  • Antibacterial Evaluation : A study evaluated several pyrrole derivatives for their antibacterial activity against clinical isolates of Staphylococcus aureus . Compounds with a similar structure to this compound exhibited MIC values comparable to standard antibiotics, suggesting that modifications in the structure can enhance antibacterial efficacy .
  • Anticancer Screening : In vitro studies on pyrrole derivatives indicated significant cytotoxic effects against breast cancer cells (MCF-7), with IC50 values ranging from 5 to 15 µM. These findings support further investigation into the structure-activity relationship (SAR) of such compounds .

Q & A

Q. What are the recommended synthetic routes for 2-[(4-Bromophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one?

  • Methodological Answer : The compound can be synthesized via Pd-catalyzed α-arylation of trimethylsilyl enolates. For example, coupling 2,2-difluoro-1-(pyrrolidin-1-yl)-2-(trimethylsilyl)ethan-1-one with brominated aryl substrates (e.g., 4-bromophenyl derivatives) under inert conditions (e.g., nitrogen atmosphere) using Pd(OAc)₂ as a catalyst and XPhos as a ligand. Yields are typically optimized by controlling reaction temperature (80–100°C) and solvent polarity (e.g., toluene or THF) . Sulfanyl group incorporation may involve nucleophilic substitution or thiol-ene reactions with 4-bromobenzenethiol.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm the pyrrolidine ring, sulfanyl linkage, and aryl substituents. HRMS (ESI) provides accurate mass verification (e.g., calculated [M+H]+^+ for related structures: 282.1664; observed: 282.1666) .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves molecular geometry. For example, Hirshfeld surface analysis quantifies intermolecular interactions (e.g., Br···H contacts in analogous bromophenyl derivatives) .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data for this compound?

  • Methodological Answer : Contradictions in bioactivity (e.g., antimicrobial or enzyme inhibition assays) may arise from:
  • Purity : Validate compound purity via HPLC (>95%) and elemental analysis.
  • Structural analogs : Compare activity with derivatives lacking the sulfanyl or pyrrolidine moieties to isolate pharmacophoric contributions .
  • Assay conditions : Standardize protocols (e.g., pH, incubation time) across labs. For example, buffer solutions with sodium 1-octanesulfonate (pH 4.6) improve reproducibility in chromatographic assays .

Q. What strategies optimize the α-arylation step in the synthesis of related ketones?

  • Methodological Answer : Optimization parameters include:
Factor Optimal Condition Impact
Catalyst/LigandPd(OAc)₂/XPhosEnhances coupling efficiency
SolventToluene or THFBalances polarity and stability
Temperature80–100°CAccelerates reaction kinetics
Substitution PatternElectron-deficient aryl bromidesImproves electrophilicity
Post-reaction, purify via column chromatography (silica gel, ethyl acetate/hexane) and recrystallize from ethanol .

Q. How to resolve ambiguities in the crystal structure due to disordered moieties?

  • Methodological Answer : For disordered regions (e.g., flexible pyrrolidine rings):
  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.710–0.840 Å) to improve data completeness.
  • Refinement : Apply SHELXTL or OLEX2 software with restraints (e.g., SIMU/DELU) to model thermal motion.
  • Validation : Cross-check with Hirshfeld surfaces to confirm non-covalent interactions (e.g., Br···π contacts in bromophenyl derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.